molecular formula C6H13BrO2 B1590861 3-(2-Methoxyethoxy)propyl Bromide CAS No. 59551-75-6

3-(2-Methoxyethoxy)propyl Bromide

Cat. No.: B1590861
CAS No.: 59551-75-6
M. Wt: 197.07 g/mol
InChI Key: XXRSNYDVVFLAPC-UHFFFAOYSA-N
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Description

It is a pale-yellow to yellow-brown liquid with a molecular weight of 197.07 g/mol . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)propyl Bromide can be achieved through a multi-step process. One common method involves the reaction of 3-(2-Methoxyethoxy)propene with borane-tetrahydrofuran complex, followed by bromination with bromine. The reaction is carried out under an inert atmosphere and at low temperatures to ensure the stability of the intermediates .

  • Preparation of 3-(2-Methoxyethoxy)propene

    • Potassium hydroxide (KOH) and dry 2-methoxyethanol are mixed and cooled in an ice bath.
    • Allyl bromide is added dropwise, keeping the internal temperature below 10°C.
    • The mixture is stirred overnight, and the product is collected by suction filtration and distilled.
  • Bromination

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)propyl Bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the nucleophile or reagent used. For example, nucleophilic substitution with an alkoxide yields an ether, while oxidation can produce corresponding aldehydes or carboxylic acids .

Scientific Research Applications

3-(2-Methoxyethoxy)propyl Bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)propyl Bromide involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds. This property makes it useful in various synthetic applications, where it acts as a precursor to more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-bromo-3-(2-methoxyethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO2/c1-8-5-6-9-4-2-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRSNYDVVFLAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576093
Record name 1-Bromo-3-(2-methoxyethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59551-75-6
Record name 1-Bromo-3-(2-methoxyethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methoxyethoxy)propyl Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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